N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound notable for its potential therapeutic applications. It is classified as a potent and selective inhibitor of neutrophil elastase, an enzyme implicated in various inflammatory processes and lung tissue damage. This compound is being explored primarily for its efficacy in treating respiratory diseases such as chronic obstructive pulmonary disease and bronchiectasis, with ongoing development by AstraZeneca .
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed, which provide detailed specifications and safety data for researchers interested in its applications . The compound's CAS number is 899754-00-8, and it is primarily intended for non-human research purposes.
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The initial steps generally include the formation of the dihydropyridine framework followed by the introduction of the chloro and trifluoromethyl groups.
The synthesis may utilize reagents such as anhydrous tetrahydrofuran as a solvent and various coupling agents to facilitate the formation of the carboxamide bond. Reaction conditions are optimized for yield and purity, often involving purification techniques like flash chromatography to isolate the desired product .
The molecular formula of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is C21H16ClF3N2O2. The structure features a central dihydropyridine ring with substituents that include a 2-chloro-5-(trifluoromethyl)phenyl group and a 2-methylbenzyl moiety.
The compound participates in several chemical reactions typical of amides and diketones. It can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding carboxylic acid and amine.
In laboratory settings, reactions involving this compound may also include nucleophilic substitutions or electrophilic additions, particularly due to the presence of reactive functional groups like the carbonyls and halogens. These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide primarily involves inhibition of neutrophil elastase. This enzyme plays a significant role in inflammatory responses by degrading elastin in lung tissues.
By inhibiting neutrophil elastase, this compound potentially reduces inflammation and tissue damage associated with chronic respiratory diseases. Preclinical studies have shown promising results regarding its efficacy in reducing symptoms related to these conditions .
While specific physical properties such as melting point and boiling point are not extensively documented, the compound is typically handled under controlled laboratory conditions due to its reactive nature.
Key chemical properties include:
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is primarily researched for its potential therapeutic applications in treating inflammatory diseases. Its role as an inhibitor of neutrophil elastase positions it as a candidate for drug development aimed at mitigating lung damage in chronic respiratory diseases like chronic obstructive pulmonary disease and bronchiectasis. Ongoing research continues to explore its efficacy and safety profile in clinical settings .
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2